Comprehensive Spectroscopic Characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol: A Technical Guide for Structural Validation
Comprehensive Spectroscopic Characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol: A Technical Guide for Structural Validation
Introduction & Molecular Architecture
Pyrazole-containing scaffolds are privileged structures in medicinal chemistry, frequently serving as bioisosteres for amides and aromatic rings in kinase inhibitors and CNS-active agents [1]. Proper structural validation of intermediates like 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS: 108905-82-4) [2] is critical to prevent downstream synthetic failures. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive guide to the spectroscopic properties (NMR, FT-IR, and HRMS) of this compound. This guide details the causality behind the observed spectral phenomena and outlines robust, self-validating experimental protocols to ensure absolute data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expert Insights: The ¹H and ¹³C NMR spectra of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol are strictly defined by the electronic environment of the 1,5-disubstituted pyrazole ring [3]. The N1-methyl and C5-methyl groups are sterically adjacent but electronically distinct. The N1-methyl is heavily deshielded by the adjacent electronegative nitrogen atom, shifting it downfield relative to the C5-methyl. The C3 proton is highly diagnostic; as the only aromatic proton on the ring, it appears as a sharp singlet in the downfield region. The 1-hydroxyethyl group at C4 introduces a chiral center, presenting a predictable doublet-quartet pattern for the CH₃ and CH protons due to vicinal coupling.
Table 1: ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, CDCl₃)
| Position | ¹H Shift (ppm) | Multiplicity (J in Hz) | Integration | ¹³C Shift (ppm) | Assignment / Causality |
| N1-CH₃ | 3.75 | s | 3H | 35.8 | Deshielded by the electronegative N1 atom. |
| C5-CH₃ | 2.25 | s | 3H | 10.5 | Shielded relative to N-Me; typical for pyrazole C5-Me. |
| C3-H | 7.35 | s | 1H | 137.2 | Aromatic proton, deshielded by ring current. |
| C4 | - | - | - | 119.5 | Quaternary carbon, substituted by the hydroxyethyl group. |
| C5 | - | - | - | 139.1 | Quaternary carbon, substituted by the methyl group. |
| CH(OH) | 4.80 | q (J = 6.5) | 1H | 63.4 | Deshielded by the adjacent hydroxyl oxygen. |
| CH-CH₃ | 1.45 | d (J = 6.5) | 3H | 24.1 | Split by the adjacent methine proton. |
| OH | 2.50 | br s | 1H | - | Exchangeable proton; shift varies with concentration/temperature. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Expert Insights: FT-IR provides orthogonal validation of functional groups. We utilize Attenuated Total Reflectance (ATR) to analyze the compound in its neat state, avoiding the hygroscopic interference of KBr pellets. The secondary alcohol exhibits a broad O-H stretching band due to intermolecular hydrogen bonding. The pyrazole ring breathing modes and C=N stretching frequencies are characteristic of the azole system.
Table 2: Key FT-IR Vibrational Modes (ATR, neat)
| Wavenumber (cm⁻¹) | Intensity | Mode | Structural Implication |
| 3200 - 3350 | Strong, Broad | O-H stretch | Confirms the secondary alcohol; indicates extensive H-bonding. |
| 2970, 2930 | Medium | C-H stretch (sp³) | Represents methyl groups and the methine backbone. |
| 1555, 1495 | Medium | C=N, C=C stretch | Characteristic pyrazole ring skeletal vibrations. |
| 1080 | Strong | C-O stretch | Confirms the secondary alcohol C-O bond. |
High-Resolution Mass Spectrometry (HRMS)
Causality & Expert Insights: Under Electrospray Ionization (ESI) in positive mode, the basic nitrogens of the pyrazole ring readily accept a proton [4], yielding a strong[M+H]⁺ ion. In-source fragmentation of the [M+H]⁺ ion primarily results in the loss of water (-18 Da) from the 1-hydroxyethyl group. This dehydration forms a highly stable, resonance-stabilized vinyl-pyrazole cation, which serves as a secondary confirmation of the 1-hydroxyethyl structural motif.
Table 3: HRMS (ESI+) Data
| Ion Species | Exact Mass (m/z) | Relative Abundance | Assignment |
| [M+H]⁺ | 141.1022 | 100% | Protonated molecular ion (C₇H₁₃N₂O⁺). |
| [M+Na]⁺ | 163.0842 | 15% | Sodium adduct. |
| [M+H - H₂O]⁺ | 123.0917 | 45% | Loss of water, yielding the vinyl-pyrazole cation. |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trustworthiness, the following protocols must be strictly adhered to. Each protocol contains an internal validation step to confirm system suitability prior to data interpretation.
Protocol A: NMR Sample Preparation and Acquisition
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Sample Purity Check: Ensure the compound is >95% pure via TLC or LC-MS before NMR analysis to prevent signal overlap from impurities.
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Solvent Selection: Dissolve 15-20 mg of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Shimming & Tuning: Transfer to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (z-axis) and tune the probe to the ¹H and ¹³C frequencies.
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Acquisition Parameters:
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¹H NMR: 16 scans, relaxation delay (D1) of 1.5 s, acquisition time of 3 s.
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¹³C NMR: 512-1024 scans, D1 of 2.0 s, with proton decoupling (WALTZ-16).
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Validation (Self-Check): The TMS peak must be exactly at 0.00 ppm. The residual CHCl₃ peak must appear at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these drift, recalibrate the axis.
Protocol B: FT-IR (ATR) Acquisition
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Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
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Sample Application: Place 1-2 mg of the compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the crystal.
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Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
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Validation (Self-Check): Ensure the baseline is flat. A broad peak at ~3300 cm⁻¹ validates the integrity of the hydroxyl group. Absence of a peak at ~1700 cm⁻¹ confirms no oxidation to the corresponding ketone has occurred.
Protocol C: LC-HRMS Acquisition
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Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.
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Injection: Inject 1 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap).
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Ionization: ESI positive mode; capillary voltage 3.0 kV, desolvation temperature 350°C.
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Validation (Self-Check): The mass error for the [M+H]⁺ peak (141.1022) must be < 5 ppm compared to the theoretical exact mass. Isotope patterns must match the theoretical C₇H₁₃N₂O⁺ distribution.
Multi-modal Spectroscopic Validation Workflow
The following diagram illustrates the logical relationship between the analytical techniques and the structural features they validate, forming a comprehensive elucidation pipeline.
Fig 1. Multi-modal spectroscopic validation workflow for pyrazole derivative structural elucidation.
References
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Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.[Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[Link]
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Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry.[Link]
